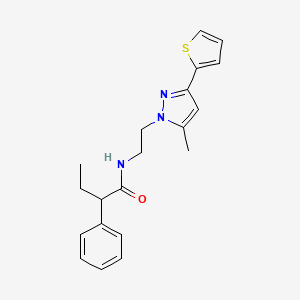

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Description

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a synthetic organic compound featuring a pyrazole-thiophene heterocyclic core linked via an ethylamine bridge to a 2-phenylbutanamide group. This structure combines aromatic and heterocyclic motifs, which are often associated with bioactivity in medicinal chemistry. The pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing heterocycle) may contribute to interactions with biological targets, while the phenylbutanamide moiety could influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-3-17(16-8-5-4-6-9-16)20(24)21-11-12-23-15(2)14-18(22-23)19-10-7-13-25-19/h4-10,13-14,17H,3,11-12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKBBOULHYBUJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multiple steps, including the formation of the thiophene and pyrazole rings, followed by their coupling with the phenylbutanamide moiety. One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds between the different fragments of the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The thiophene and pyrazole rings can be oxidized under specific conditions to form sulfoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the pyrazole ring may yield different reduced pyrazole derivatives.

Scientific Research Applications

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

Biology: It can be used as a probe to study biological processes, such as enzyme activity, receptor binding, and cellular signaling pathways.

Medicine: The compound may have potential therapeutic applications, such as acting as an anti-inflammatory, anti-cancer, or antimicrobial agent, depending on its specific biological activity.

Industry: It can be used in the development of new materials, such as polymers, coatings, and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)propionamide

- Structure : Differs in the amide group (propionamide vs. 2-phenylbutanamide).

- Molecular Formula : C₁₃H₁₇N₃OS (MW: 263.36) .

- Key Differences: The absence of a phenyl group and shorter carbon chain (propionamide vs. butanamide) reduces steric bulk and lipophilicity. Implications: Potentially lower binding affinity to hydrophobic targets but improved aqueous solubility.

- Synthesis : Similar routes likely apply for the pyrazole-thiophene-ethylamine backbone, with variations in amide coupling steps .

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide

- Structure : Replaces pyrazole-thiophene with a benzo-thiadiazole dioxide ring. The amide is 3-phenylbutanamide (phenyl at C3 vs. C2) .

- Molecular Formula : C₂₀H₂₁FN₂O₃S (MW: 388.45).

- 3-Phenylbutanamide may alter steric interactions compared to the 2-phenyl isomer in the target compound.

- Bioactivity : Thiadiazole derivatives are often explored for antimicrobial or anticancer activity, though specific data for this compound is unavailable .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

- Structure : Features a 1,3,4-thiadiazole ring instead of pyrazole-thiophene, with a 4-phenylbutanamide group .

- Molecular Formula : C₁₄H₁₇N₃OS (MW: 275.37).

- Key Differences: Thiadiazole rings (two nitrogen and one sulfur atom) exhibit distinct electronic properties compared to pyrazole-thiophene systems.

- Synthesis : Likely involves thiadiazole ring formation followed by amide coupling, differing from the pyrazole-thiophene synthesis in the target compound .

Structural and Functional Analysis Table

Research Implications and Trends

- Bioactivity: Pyrazole-thiophene hybrids (e.g., the target compound) are less studied than thiadiazoles or quinolones () but may offer novel mechanisms of action. For example, thiophene-containing quinolones in show antibacterial activity, suggesting the target compound’s thiophene could similarly interact with bacterial targets .

- Synthetic Accessibility : The target compound’s pyrazole-thiophene core may be easier to synthesize compared to benzo-thiadiazole derivatives (), which require sulfonation and fluorination steps.

- Structure-Activity Relationships (SAR) :

- Amide Chain Length : Longer chains (e.g., butanamide vs. propionamide) generally enhance lipophilicity, favoring cell membrane penetration but risking solubility challenges.

- Aromatic Positioning : 2-Phenyl vs. 3-phenyl positioning () may affect binding pocket compatibility in target proteins.

Biological Activity

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological properties, including antimicrobial, antioxidant, anti-inflammatory, and analgesic activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole precursors. The characterization of the compound is usually performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These methods confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The minimum inhibitory concentrations (MIC) indicate that these compounds can effectively inhibit microbial growth at low concentrations .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. Results indicate that this compound exhibits significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models, it exhibited comparable effects to standard anti-inflammatory drugs like indomethacin, suggesting its potential for treating inflammatory conditions .

Table 2: Anti-inflammatory Effects of this compound

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-alpha | 75 |

| IL-6 | 80 |

Analgesic Activity

The analgesic properties of this compound were evaluated using the hot plate test and acetic acid-induced writhing test in mice. Results indicated a significant increase in pain threshold compared to control groups, demonstrating its efficacy as an analgesic agent .

Case Studies

In a recent study focusing on a series of pyrazole derivatives, including N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenybutanamide, researchers observed a broad spectrum of biological activities. The study indicated that modifications to the pyrazole ring could enhance specific activities while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.